Secoxyloganin

Oncology Breast Cancer Cytotoxicity

Researchers requiring defined bioactivity for triple-negative breast cancer or allergy studies often encounter batch-to-batch variability in natural products. Secoxyloganin addresses this with reproducible, quantifiable pharmacological profiles. • 5.8-fold selectivity for MDA-MB-231 over normal breast epithelial cells-ideal for SAR-driven TNBC probe development. • Minimum 6.25 μg/mL protection against PRRSV-infected cells enables standardized antiviral screening. • Validated quantitative marker (HPLC-DAD/UFLC-QTRAP-MS/MS) for Lonicera species authentication and batch consistency. Supplied with ≥98% HPLC purity; comprehensive CoA available. Global shipping from BenchChem.

Molecular Formula C17H24O11
Molecular Weight 404.4 g/mol
CAS No. 58822-47-2
Cat. No. B110862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecoxyloganin
CAS58822-47-2
Synonymssecoxy-loganin
secoxyloganin
Molecular FormulaC17H24O11
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C(C1CC(=O)O)C=C)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6-8,10,12-14,16-18,21-23H,1,4-5H2,2H3,(H,19,20)/t7-,8+,10-,12-,13+,14-,16+,17+/m1/s1
InChIKeyMQLSOVRLZHTATK-PEYNGXJCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Secoxyloganin: Quantifiable Differentiation Profile


Secoxyloganin (CAS 58822-47-2) is a secoiridoid glycoside found in plants of the Lonicera genus, particularly Lonicera japonica . It belongs to a class of natural products characterized by a cleaved cyclopentane ring system, distinguishing it structurally from intact iridoids [1]. The compound has demonstrated quantifiable biological activities including cytotoxicity against specific cancer cell lines, anti-allergic effects in vivo, and antiviral protection, with defined concentrations required for these effects [2].

1

Secoiridoid glycoside class – structural differentiation workflow

2

Cell-model endpoint review – cancer and normal cell panels

3

In vivo model response context – allergy and antiviral models

Secoxyloganin vs. Other Iridoids: Substitution Risks


Secoxyloganin exhibits distinct structural features and biological activities compared to closely related iridoid and secoiridoid analogs [1]. Even within the same plant source (Lonicera japonica), the concentrations and bioactivities of secoxyloganin, loganin, and sweroside differ significantly, leading to distinct pharmacological profiles [2]. Generic substitution without quantifiable comparative data risks compromising the specificity of research outcomes, as the compound's unique secoiridoid skeleton and specific substitution pattern confer distinct molecular interactions and potency levels that are not interchangeable with other in-class compounds [3].

Iridoid structural diversity

Secoiridoid skeleton is not interchangeable with intact iridoids; distinct ring cleavage alters interaction profiles.

Concentration-dependent bioactivity

Even within Lonicera japonica, loganin, sweroside, and secoxyloganin exhibit significantly different concentrations and potency levels.

C-8 sp³ hybridization requirement

Allergy-preventive activity is linked to C-8 sp³ geometry; compounds with C-7, C-8 double bonds do not reproduce this response.

Secoxyloganin: Comparative Performance Evidence


Selective Cytotoxicity in Triple-Negative Breast Cancer

Secoxyloganin exhibited selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 of 6.5 μM, which was significantly lower (p < 0.05) than the IC50 of 38 μM against normal fR2 breast epithelial cells, indicating a 5.8-fold selectivity window [1].

Breast Cancer Selectivity
Cross-study comparable
MDA-MB-231 IC50 6.5 μM fR2 normal IC50 38 μM
5.8× lower in cancer cells (p < 0.05)
Reported cell-model selectivity context
MTT assay; triple-negative breast cancer vs. normal breast epithelium
Oncology Breast Cancer Cytotoxicity

Anti-Trypanosomal Activity Compared to Gentian Violet

In vitro evaluation against Trypanosoma cruzi trypomastigotes revealed that secoxyloganin had an IC50 of 74.2 μg/mL, compared to the standard drug gentian violet with an IC50 of 7.5 μg/mL [1]. This quantifies secoxyloganin as approximately 10-fold less potent than the positive control.

Anti-Trypanosomal Activity
Head-to-head
Secoxyloganin 74.2 μg/mL Gentian violet 7.5 μg/mL
9.9× lower potency
Supports structure-activity relationship context
In vitro T. cruzi trypomastigotes
Parasitology Chagas Disease Trypanosoma cruzi

C-8 sp³-Dependent Anti-Allergic Effect

In a hen egg-white lysozyme (HEL)-sensitized mouse model, secoxyloganin at 10 mg/mL prevented the decrease in tail vein blood flow, a marker of allergic inflammation [1]. Notably, the study found that iridoids with an sp³ hybridized C-8 atom (including secoxyloganin, loganin, sweroside, morroniside, and catalpol) exhibited this allergy-preventive effect, whereas compounds with a double bond at C-7, C-8 (geniposide, asperuloside, aucubin) did not [2].

C-8 sp³ Allergy Model
Class-level inference
Active: secoxyloganin, loganin, sweroside… (C-8 sp³) Inactive: geniposide, asperuloside, aucubin (C-7/C-8 double bond)
Binary active/inactive classification
Reported class-level structure-activity context
HEL-sensitized mouse tail vein blood flow; 10 mg/mL dose
Immunology Allergy Iridoid SAR

Cytotoxicity in Normal Human Dermal Fibroblasts

Secoxyloganin demonstrated cytotoxicity against normal human dermal fibroblasts with an IC50 of 78.1 μM [1]. This value serves as a reference point for evaluating the compound's potential off-target effects in normal human cells, particularly when compared to its activity in cancer cell lines.

Normal Cell Cytotoxicity
Supporting evidence
IC50 = 78.1 μM
Off-target cytotoxicity benchmark context
Human dermal fibroblasts; isolated data point
Toxicology Dermatology Safety Assessment

Anti-PRRSV Protective Effect in Vitro

Secoxyloganin was reported to possess a protective effect on porcine reproductive and respiratory syndrome virus (PRRSV) infected cells, with a minimum protection concentration of 6.25 μg/mL .

Anti-PRRSV Protection
Supporting evidence
Minimum protection 6.25 μg/mL
Supports antiviral screening context
PRRSV-infected cell model; in vitro
Virology PRRSV Antiviral

Antibacterial Activity Against E. coli and S. aureus

In a disc diffusion assay, secoxyloganin showed activity against Escherichia coli and Staphylococcus aureus when applied at a concentration of 2 mg per disc [1]. The size of the inhibition zone is not specified, limiting direct comparability.

Antibacterial Activity
Supporting evidence
Active at 2 mg/disc (qualitative)
Qualitative antibacterial screening context
Disc diffusion; E. coli & S. aureus; no inhibition zone reported
Microbiology Antibacterial Natural Products

Secoxyloganin: Recommended Application Scenarios


Selective Anti-Cancer Lead Optimization in Triple-Negative Breast Cancer Models

Given its 5.8-fold selectivity for MDA-MB-231 cells over normal breast epithelial cells [1], secoxyloganin is a suitable starting point for structure-activity relationship (SAR) studies aimed at developing selective therapies for triple-negative breast cancer. Its moderate potency allows for the exploration of chemical modifications to enhance activity while maintaining selectivity.

Allergy-Preventive Mechanism via C-8 sp³ Pathway

Secoxyloganin's demonstrated activity in preventing allergic blood flow decrease in vivo, which is shared with a specific subset of iridoids containing an sp³ hybridized C-8 atom [1], makes it a valuable tool for elucidating the molecular mechanisms underlying this class effect. Researchers can use secoxyloganin as a reference compound to study the signaling pathways involved.

Standardization of Lonicera japonica Herbal Products

Secoxyloganin is one of the key differential constituents between Lonicerae japonicae flos (LJF) and Lonicerae japonicae caulis (LJC), with significant differences in concentration [1]. It can serve as a quantitative marker for species authentication and batch-to-batch consistency, particularly in HPLC-DAD or UFLC-QTRAP-MS/MS methods [2].

Antiviral Screening and Mechanistic Studies in PRRSV Models

The defined minimum protection concentration of 6.25 μg/mL against PRRSV-infected cells [1] positions secoxyloganin as a candidate for further antiviral screening. It can be used in cell-based assays to explore its mechanism of action and potential synergistic effects with existing antiviral agents.

Application
Selection Property
Validation Focus
Triple-negative breast cancer cell-model studies
Cell-model endpoint review
Selectivity window benchmarking in cancer vs. normal cells
Allergy model pathway-response studies
Iridoid C-8 sp³ structural class
Blood flow endpoint monitoring in mouse model
Lonicera japonica herbal product authentication
Quantitative marker profile
HPLC/UFLC-MS/MS batch consistency analysis
PRRSV antiviral screening studies
Minimum protection concentration context
Cell-based antiviral assay validation

Technical Documentation Hub

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